molecular formula C20H17N3O3S B14734370 1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- CAS No. 6467-83-0

1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-

Cat. No.: B14734370
CAS No.: 6467-83-0
M. Wt: 379.4 g/mol
InChI Key: UZTWSMPIQRWVPJ-UHFFFAOYSA-N
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Description

1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- is a chemical compound known for its vibrant color properties and applications in various industries. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalenol moiety, a benzothiazole ring, and an ethoxy group, contributing to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 6-ethoxy-2-aminobenzothiazole using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1-naphthalenol, 4-methoxy- under alkaline conditions to yield the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Binding to proteins and enzymes: The compound can interact with specific proteins and enzymes, altering their activity.

    Interference with cellular processes: The compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenol: A simpler structure without the azo and benzothiazole groups.

    2-Naphthalenol: Similar to 1-Naphthalenol but with the hydroxyl group in a different position.

    Azo dyes: A broad class of compounds with varying substituents on the aromatic rings.

Uniqueness

1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- stands out due to its specific combination of functional groups, which impart unique chemical and physical properties. Its vibrant color, stability, and versatility in various applications make it a valuable compound in both research and industry.

Properties

CAS No.

6467-83-0

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methoxynaphthalen-1-ol

InChI

InChI=1S/C20H17N3O3S/c1-3-26-12-8-9-15-18(10-12)27-20(21-15)23-22-16-11-17(25-2)13-6-4-5-7-14(13)19(16)24/h4-11,24H,3H2,1-2H3

InChI Key

UZTWSMPIQRWVPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C4=CC=CC=C4C(=C3)OC)O

Origin of Product

United States

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